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Cat. No.: B606592 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceftolozane is a novel cephalosporin antibiotic distinguished by its potent activity

against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR)

Pseudomonas aeruginosa.[1][2] It is often combined with tazobactam, a β-lactamase inhibitor,

to extend its spectrum to include most Extended-Spectrum β-Lactamase (ESBL)-producing

Enterobacteriaceae.[2][3] Preclinical evaluation of ceftolozane's efficacy is critically dependent

on robust and well-characterized in vivo animal models. These models are essential for

determining pharmacokinetic/pharmacodynamic (PK/PD) parameters, establishing effective

dosing regimens, and comparing efficacy against other antimicrobial agents. This document

provides detailed protocols and compiled data for three commonly used animal models: the

murine thigh infection model, the murine pneumonia model, and the murine peritonitis model.

Pharmacokinetic and Pharmacodynamic (PK/PD)
Considerations
The primary PK/PD index that correlates with the efficacy of ceftolozane, like other β-lactam

antibiotics, is the percentage of the dosing interval during which the free plasma drug

concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[2]

Understanding this relationship is fundamental to designing and interpreting in vivo efficacy

studies. Animal models are crucial for establishing the target %fT > MIC required for specific

therapeutic outcomes, such as bacterial stasis or a 1-log reduction in bacterial load.
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Caption: Logical relationship of PK/PD parameters.

Table 1: Pharmacokinetic Parameters of Ceftolozane in Animal Models

Species
Dose
(mg/kg)

Half-life
(min)

Peak/Dose
Value

Protein
Binding

Reference

Mouse 25 12 - 14 1.0 - 1.4 ~20% [4]

Mouse 100 12 - 14 1.0 - 1.4 ~20% [4]

Mouse 400 12 - 14 1.0 - 1.4 ~20% [4]

Neutropenic Murine Thigh Infection Model
This is the most common and well-established model for evaluating the in vivo efficacy of

antibiotics against localized infections. It allows for precise quantification of bacterial killing and

the determination of key PK/PD parameters.
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Caption: Workflow for the neutropenic murine thigh infection model.

Experimental Protocol
Animal Model: Use 6-week-old, specific-pathogen-free, female ICR/Swiss mice (23-27 g).[4]

Induction of Neutropenia: Render mice neutropenic (neutrophils < 100/mm³) by administering

two intraperitoneal (IP) injections of cyclophosphamide.

Day -4: 150 mg/kg

Day -1: 100 mg/kg[4]

Inoculum Preparation: Culture the desired bacterial strain (e.g., P. aeruginosa, ESBL-

producing E. coli) overnight and dilute in sterile saline to achieve the target concentration.

Infection: Two hours before initiating therapy, inject 0.1 mL of the bacterial suspension

(approx. 10^5-10^6 CFU) directly into the thigh muscles of the neutropenic mice.[4]

Treatment:

Initiate treatment 2 hours post-infection.

Administer Ceftolozane sulfate (with or without tazobactam) subcutaneously (SC) in a

0.2 mL volume.[4]

Dosing regimens can be varied to assess the impact of total dose and dosing interval

(e.g., every 3, 6, 12, or 24 hours) to determine the PK/PD driver.[1][4]
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Endpoint Analysis:

At 24 hours after the start of treatment, euthanize the mice.

Aseptically remove the thighs and homogenize them in sterile saline.[4]

Perform serial 10-fold dilutions of the homogenate and plate on appropriate agar plates for

colony-forming unit (CFU) determination.[4]

Calculate the change in log10 CFU/thigh compared to untreated controls and the initial

inoculum at the start of therapy.

Quantitative Data
Table 2: Efficacy of Ceftolozane in Murine Thigh Infection Models

Pathogen
Ceftolozane
MIC (μg/mL)

Key Finding
%fT > MIC
for Stasis

%fT > MIC
for 1-log
Kill

Reference

P. aeruginosa 0.25 - 2.0

Faster in vivo

killing rate

than

ceftazidime.

24.0% ±

3.3%

31.5% ±

3.9%
[1][4]

Wild-type

Enterobacteri

aceae

0.125 - 0.25

T>MIC is the

primary index

driving

efficacy.

26.3% ±

2.1%

31.6% ±

1.6%
[1][4]

ESBL-

producing

Enterobacteri

aceae

0.25 - 32

Tazobactam

addition

significantly

improves

efficacy.

31.1% ±

4.9%

34.8% ±

4.4%
[1][4]

Pneumonia Models (Murine and Rabbit)
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Pneumonia models are essential for evaluating the efficacy of antibiotics against respiratory

tract infections. These models assess the drug's ability to penetrate lung tissue and reduce

bacterial burden at the site of infection.
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Caption: Generalized workflow for pneumonia animal models.

Experimental Protocols
A. Murine Acute Pneumonia Model

Animal Model: Use 6-week-old, pathogen-free RjOrl:SWISS mice (20-24 g).[5]

Inoculum Preparation: Prepare a suspension of a multidrug-resistant P. aeruginosa strain in

sterile saline.

Infection: Anesthetize mice and infect them via intratracheal administration of the bacterial

suspension.

Treatment: Begin treatment with ceftolozane (or comparators like ceftazidime) at a specified

time post-infection.

Endpoint Analysis: At 24 and 48 hours post-treatment, evaluate efficacy by:

Quantitative bacteriology of lung homogenates (log10 CFU/g).[6]

Survival rate monitoring.[6]
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Histological examination of lung tissue for damage.[6]

Measurement of proinflammatory cytokines (e.g., TNF-α, IL-1β) in lung tissue.[6]

B. Rabbit Pneumonia Model

Animal Model: Use New Zealand white rabbits.

Induction of Neutropenia (Optional): For studies in immunocompromised hosts, rabbits can

be rendered neutropenic with agents like cytosine arabinoside.[7]

Infection: Establish pneumonia via direct endotracheal inoculation of P. aeruginosa (~1 x

10^8–10^9 CFUs).[7]

Treatment: Administer humanized intravenous doses of ceftolozane/tazobactam (e.g.,

simulating a 3g q8h human dose) or comparator agents.[7]

Endpoint Analysis: After a defined treatment period (e.g., 2 to 12 days), assess efficacy by:

Determining total colony counts in lung, spleen, and blood cultures.[2][8]

Measuring lung weight as a marker of pulmonary injury.[7]

Monitoring survival over the treatment course.[7]

Quantitative Data
Table 3: Efficacy of Ceftolozane in Pneumonia Models
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Model Pathogen
Treatment
Regimen

Mean
Pulmonary
Bacterial
Load (log10
CFU/g)

Comparator
Load (log10
CFU/g)

Reference

Rabbit P. aeruginosa

Ceftolozane

(1g human-

equiv.)

4.9 ± 0.3
Control: 6.3 ±

0.9
[2][8]

Rabbit P. aeruginosa

Ceftolozane

(2g human-

equiv.)

3.6 ± 0.3
Ceftazidime:

4.8 ± 0.2
[2][8]

Mouse P. aeruginosa Ceftolozane

3-4 log

reduction vs.

control

N/A [6]

Neutropenic

Rabbit

P. aeruginosa

(Resistant

Strains)

Ceftolozane/

Tazobactam

≥5 log

reduction vs.

control

N/A [7]

Murine Peritonitis/Intra-abdominal Infection Model
Intra-abdominal infection models are critical for drugs like ceftolozane/tazobactam, which are

approved for this indication.[2] These models typically involve the intraperitoneal introduction of

a bacterial or fecal slurry to mimic the polymicrobial nature of peritonitis.

Experimental Protocol
Animal Model: Use female ICR or BALB/c mice (6-week-old, 23-27 g).[8][9]

Inoculum Preparation:

Single Pathogen: Prepare a bacterial suspension (e.g., E. coli, K. pneumoniae) in sterile

saline. To enhance virulence, 3-5% hog gastric mucin can be added to the inoculum.[8][9]

Polymicrobial (Fecal Slurry): Prepare a standardized suspension of cecal or fecal contents

in a solution like saline or 5% dextrose.[10]
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Infection: Administer the inoculum (e.g., 0.5 mL) via intraperitoneal (IP) injection.[8]

Treatment:

Initiate treatment at a set time post-infection (e.g., 1-4 hours).[8][10]

Administer ceftolozane/tazobactam (often with metronidazole for anaerobic coverage) or a

comparator agent (e.g., meropenem) via IP or SC routes.[3][10]

Endpoint Analysis:

Monitor survival rates over a set period (e.g., 72 hours).[10]

At a predetermined time point (e.g., 24 hours), euthanize a subset of animals.[8]

Collect peritoneal lavage fluid to quantify bacterial load (CFU/mL) and inflammatory cell

influx.[4]

Culture blood and homogenize organs (liver, spleen) to assess for systemic bacterial

dissemination.[8]

Quantitative Data
While specific preclinical data for ceftolozane in a standardized peritonitis model is less detailed

in the provided search results, clinical trial data for complicated intra-abdominal infections (cIAI)

underscores its efficacy.

Table 4: Clinical Efficacy of Ceftolozane/Tazobactam in Complicated Intra-Abdominal Infections

(Phase 3 Trial Data)
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Pathogen
Group

Treatment Arm
Clinical Cure
Rate

Comparator
(Meropenem)
Cure Rate

Reference

All Patients

(Microbiologically

Evaluable)

Ceftolozane/Tazo

bactam +

Metronidazole

94.2% 94.7% [3]

ESBL-producing

Enterobacteriace

ae

Ceftolozane/Tazo

bactam +

Metronidazole

95.8% 88.5% [2]

P. aeruginosa

Ceftolozane/Tazo

bactam +

Metronidazole

100% 87.5% [3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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